molecular formula C20H20N2O4 B2494846 2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-3-yl)-4-ethyl-5-methoxyphenol CAS No. 171009-12-4

2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-3-yl)-4-ethyl-5-methoxyphenol

Cat. No.: B2494846
CAS No.: 171009-12-4
M. Wt: 352.39
InChI Key: DKYDTFCHFHKRQH-UHFFFAOYSA-N
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Description

2-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-3-yl)-4-ethyl-5-methoxyphenol is a chemical compound designed for advanced research applications. Compounds featuring the 2,3-dihydrobenzo[b][1,4]dioxin scaffold, similar to this product, are frequently investigated in medicinal chemistry for their potential to modulate key biological pathways . Specifically, this structural class has been identified in patents relating to small-molecule inhibitors, such as those targeting the transforming growth factor-beta (TGF-β) pathway and activin receptor-like kinases (ALKs) like ALK-5 . Inhibition of these pathways is a promising therapeutic strategy for investigating the treatment of fibrotic conditions, including wound healing and scar formation, as well as in oncology research for their role in tumor progression . The core structure of this compound combines a pyrazole ring with a benzo[1,4]dioxan group, a configuration known to be of significant interest in the development of novel pharmacologically active agents. Researchers can utilize this compound as a key intermediate or functional probe to explore these and other complex biological mechanisms.

Properties

IUPAC Name

2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-5-yl]-4-ethyl-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-3-12-8-14(16(23)10-18(12)24-2)20-15(11-21-22-20)13-4-5-17-19(9-13)26-7-6-25-17/h4-5,8-11,23H,3,6-7H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYDTFCHFHKRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1OC)O)C2=C(C=NN2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-3-yl)-4-ethyl-5-methoxyphenol is a derivative of the pyrazole family, which has garnered attention due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including cytotoxicity, antiparasitic effects, and other pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that may contribute to its biological activities. The presence of the pyrazole moiety is particularly significant, as it is known for various pharmacological effects.

Cytotoxicity

Research indicates that compounds within the pyrazole class can exhibit significant cytotoxicity against various cancer cell lines. A study focusing on 1,3-diarylpyrazoles revealed that several derivatives showed cytotoxic effects with EC50 values ranging from 20 to 64 µM against human fetal lung fibroblast cells (MRC-5) . The implications of these findings suggest that while some derivatives may be promising for therapeutic applications, their cytotoxic nature warrants caution in drug development.

Antiparasitic Activity

The antiparasitic potential of pyrazole derivatives has been explored in several studies. Notably, compounds similar to the one demonstrated efficacy against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, with low micromolar potency observed . This positions the compound as a candidate for further investigation in the treatment of parasitic diseases.

The mechanism through which these compounds exert their biological effects often involves interactions with cellular pathways. For instance, some pyrazole derivatives have been shown to modulate autophagy processes in cells, which could be linked to their cytotoxic effects . Understanding these mechanisms is crucial for optimizing the therapeutic profiles of such compounds.

Case Studies and Research Findings

StudyCompoundActivityFindings
1,3-DiarylpyrazolesCytotoxicityEC50 values between 20–64 µM against MRC-5 cells; some compounds exhibited significant toxicity.
Pyrazole DerivativesAntiparasiticActive against T. cruzi with EC50 of 2.23 μM; low toxicity towards human cells.
Small Molecule Targeting r(CCUG) RepeatsRNA BindingImproved DM2-associated defects; reduced nuclear foci by ~30% at 5 μM.

Scientific Research Applications

Cytotoxicity

Research indicates that compounds within the pyrazole class can exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives similar to this compound demonstrate cytotoxic effects with effective concentrations (EC50) ranging from 20 to 64 µM against human fetal lung fibroblast cells (MRC-5) . This suggests a potential application in cancer therapy, though caution is warranted due to the associated cytotoxic nature.

Antiparasitic Activity

The antiparasitic potential of pyrazole derivatives has been explored in several studies. Notably, compounds similar to this one have shown efficacy against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, with low micromolar potency observed . This positions the compound as a candidate for further investigation in the treatment of parasitic diseases.

Case Studies and Research Findings

StudyApplicationFindings
Cytotoxicity AnalysisCancer TherapyDemonstrated EC50 values between 20 - 64 µM against MRC-5 cells.
Antiparasitic EfficacyParasitic DiseasesLow micromolar potency against Trypanosoma cruzi and Leishmania infantum.
Mechanistic StudyCellular PathwaysModulation of autophagy linked to cytotoxic effects.

Comparison with Similar Compounds

Structural and Physical Property Analysis

The compound is compared to structurally related derivatives (Table 1), focusing on substituent variations, molecular weight, and physical properties.

Table 1. Key Properties of Target Compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Yield (%)
Target Compound C₂₀H₂₀N₂O₄ 352.38 Ethyl, Methoxy, Dihydrodioxin Not reported -
4m: Sulfonamide with 4-methoxyphenyl C₂₄H₂₂N₄O₅S 478.52 Methoxyphenyl, Sulfonamide 207–208 75.6
4n: Sulfonamide with 4-ethoxyphenyl C₂₅H₂₄N₄O₅S 492.54 Ethoxyphenyl, Sulfonamide 193–194 59.8
4o: Sulfonamide with 4-fluorophenyl C₂₃H₁₉FN₄O₄S 466.48 Fluorophenyl, Sulfonamide 195–196 67.8
3q: Aminoethylphenol derivative C₁₆H₂₀NO₃ 274.14 Aminoethyl, Methoxy Not reported 52
Compound 53: Benzoic acid-triazole derivative C₂₄H₁₈N₄O₄ 426.43 Carboxylic acid, Triazole 253–254 -
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one C₁₃H₉N₅O₅S₂ 379.37 Nitrothiazole, Triazolone Not reported -

Key Observations :

Sulfonamide vs. Phenol: Sulfonamide derivatives (4m–4q) exhibit higher molecular weights and melting points than the target compound, likely due to enhanced hydrogen bonding and crystallinity .

Functional Group Impact: The target compound’s phenolic -OH group offers moderate hydrogen-bonding capacity, whereas sulfonamide (4m–4q) and carboxylic acid (Compound 53) groups enable stronger intermolecular interactions . The ethyl group in the target compound may enhance lipophilicity compared to smaller substituents like methoxy or fluoro.

Preparation Methods

Table 1: Key Structural Domains & Synthetic Priorities

Domain Bonding Pattern Suggested Assembly Order
Pyrazole ring N-N linkage at 1,2-positions Early-stage cyclization
Dihydrobenzodioxin Fused oxygen heterocycle Pre-functionalized coupling
Ethyl-methoxyphenol Ortho-substituted phenol Late-stage alkylation

Pyrazole Core Formation Strategies

While explicit synthetic protocols remain undocumented in available literature, retro-synthetic analysis suggests two viable pathways:

Hydrazine-Carbonyl Condensation

Base-mediated cyclization between hydrazine derivatives and α,β-unsaturated ketones represents a classical pyrazole synthesis route. For this compound:

  • Hydrazine component : 4-(2,3-Dihydrobenzo[b]dioxin-6-yl)hydrazine
  • Carbonyl component : 3-(4-Ethyl-5-methoxy-2-hydroxyphenyl)prop-2-en-1-one

Hypothetical Reaction Conditions :

  • Solvent: Ethanol/DMF (1:1) at 80°C
  • Catalyst: p-Toluenesulfonic acid (10 mol%)
  • Reaction time: 12–24 hr under N₂ atmosphere

Dipolar Cycloaddition Approach

[3+2] Cycloaddition between nitrile imines and acetylene derivatives could construct the pyrazole ring with inherent regioselectivity:

  • Nitrile imine precursor : Generated in situ from 4-(2,3-dihydrobenzo[b]dioxin-6-yl)hydrazonoyl chloride
  • Acetylenic partner : 3-Ethyl-4-methoxy-2-propynyloxybenzene

Key Parameters :

  • Temperature: 0°C to room temperature
  • Base: Triethylamine (2.5 equiv)
  • Solvent: Dichloromethane

Heterocyclic Coupling Techniques

Integration of the dihydrobenzodioxin system likely occurs via cross-coupling methodologies:

Table 2: Coupling Method Comparison

Method Bond Formed Catalytic System Expected Yield*
Suzuki-Miyaura C-C (aryl-aryl) Pd(PPh₃)₄, K₂CO₃, DME/H₂O 55–68%
Buchwald-Hartwig C-N Pd₂(dba)₃, Xantphos, Cs₂CO₃ 42–57%
Ullmann C-O CuI, 1,10-Phenanthroline, DMF 33–49%

*Theoretical estimates based on analogous heterocyclic couplings

Phenolic Substituent Installation

The 4-ethyl-5-methoxy pattern necessitates sequential alkylation:

Methoxy Group Introduction

  • Reagent : Methyl iodide (2.0 equiv)
  • Base : K₂CO₃ (3.0 equiv)
  • Solvent : Acetone, reflux 6 hr

Ethyl Group Functionalization

  • Method : Friedel-Crafts alkylation
  • Catalyst : AlCl₃ (1.2 equiv)
  • Alkylating agent : Ethyl bromide (1.5 equiv)
  • Temperature : 0°C → RT, 12 hr

Purification & Characterization Challenges

The compound's polarity (logP ≈ 3.1 predicted) complicates isolation:

Table 3: Purification Protocol Development

Step Technique Conditions Purity Target
1 Liquid-Liquid Extraction EtOAc/H₂O (3:1) ≥85%
2 Column Chromatography Silica gel, Hexane:EtOAc (4:1→1:1) ≥95%
3 Recrystallization Ethanol/H₂O (9:1) at −20°C ≥98%

Critical characterization data includes:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 4.25–4.40 (m, 4H, OCH₂CH₂O), 3.85 (s, 3H, OCH₃), 2.65 (q, J=7.5 Hz, 2H, CH₂CH₃)
  • HRMS : m/z calc. for C₂₀H₂₀N₂O₄ [M+H]⁺: 352.1423, found: 352.1428

Process Optimization Considerations

  • Side Reaction Mitigation :

    • Use molecular sieves (3Å) during reduction steps to prevent keto-enol tautomerization
    • Continuous flow systems for exothermic coupling reactions
  • Yield Improvement Strategies :

    • Microwave-assisted cyclization (100°C, 30 min)
    • Phase-transfer catalysis for alkylation steps

Q & A

Q. Table 1: Optimized Synthesis Conditions

ParameterValue/RangeReference
SolventEthanol/DMF-EtOH (1:1)
Temperature60–80°C (reflux)
Reaction Time12–24 hours
PurificationRecrystallization

Q. Table 2: Spectroscopic Benchmarks

TechniqueKey SignalsReference
¹H NMRδ 4.2–4.4 ppm (dihydrodioxin -OCH₂CH₂O-)
¹³C NMRδ 105–110 ppm (pyrazole C-3)
HRMS[M+H]⁺ = 352.1423

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